molecular formula C12H19NO B13080099 (2-Ethoxyethyl)(1-phenylethyl)amine

(2-Ethoxyethyl)(1-phenylethyl)amine

Cat. No.: B13080099
M. Wt: 193.28 g/mol
InChI Key: MDUMNISADGERPK-UHFFFAOYSA-N
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Description

“(2-Ethoxyethyl)(1-phenylethyl)amine” is a chemical compound with the systematic name N-(2-ethoxyethyl)-3-phenylpropan-1-amine. Its molecular formula is C₁₀H₁₆NO, and it has a molar mass of approximately 166.24 g/mol. This compound combines an ethoxyethyl group (C₂H₅O) and a phenylethyl group (C₆H₅CH₂) attached to an amino group (NH₂).

Preparation Methods

Synthetic Routes:

  • Amide Cyclization Method

    • Starting from 2-phenylethylamine, react it with ethyl chloroformate (ClCO₂Et) to form the corresponding amide.
    • Next, cyclize the amide using sodium ethoxide (NaOEt) or sodium hydride (NaH) in ethanol to obtain the target compound.
  • Reductive Amination

    • Begin with 2-phenylethylamine.
    • React it with ethyl acetate (CH₃CO₂Et) and formaldehyde (HCHO) in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN) to form the desired amine.

Industrial Production:

The industrial synthesis of this compound typically involves reductive amination using commercially available starting materials.

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound can undergo oxidation reactions, converting the amino group to an imine or amine oxide.

    Reduction: Reduction of the imine or amine oxide back to the amine is possible.

    Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reductive Amination: Ethyl acetate, formaldehyde, and a reducing agent (e.g., NaBH₃CN).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Substitution: Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.

Scientific Research Applications

Mechanism of Action

The compound likely exerts its effects through interactions with receptors or enzymes. Further research is needed to fully elucidate its precise mechanism of action.

Comparison with Similar Compounds

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

N-(2-ethoxyethyl)-1-phenylethanamine

InChI

InChI=1S/C12H19NO/c1-3-14-10-9-13-11(2)12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3

InChI Key

MDUMNISADGERPK-UHFFFAOYSA-N

Canonical SMILES

CCOCCNC(C)C1=CC=CC=C1

Origin of Product

United States

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